molecular formula C17H14N4O5 B12015512 [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate CAS No. 332383-73-0

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

Katalognummer: B12015512
CAS-Nummer: 332383-73-0
Molekulargewicht: 354.32 g/mol
InChI-Schlüssel: SFAGLVNNSWJJMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitrophenyl group, an oxoethyl group, and a benzotriazolyl propanoate moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Esterification: Formation of the ester linkage between the oxoethyl group and the benzotriazolyl propanoate.

    Coupling Reactions: Utilizing coupling agents to link the different moieties together.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzotriazolyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its nitrophenyl group can act as a chromophore, aiding in spectroscopic studies.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazolyl moiety can form stable complexes with metal ions. These interactions can modulate biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
  • 2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides
  • Benzothiazole-based compounds

Uniqueness

Compared to similar compounds, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate stands out due to its unique combination of functional groups. The presence of both a nitrophenyl and a benzotriazolyl moiety allows for a broader range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

332383-73-0

Molekularformel

C17H14N4O5

Molekulargewicht

354.32 g/mol

IUPAC-Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

InChI

InChI=1S/C17H14N4O5/c22-16(12-5-7-13(8-6-12)21(24)25)11-26-17(23)9-10-20-15-4-2-1-3-14(15)18-19-20/h1-8H,9-11H2

InChI-Schlüssel

SFAGLVNNSWJJMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Löslichkeit

2.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.